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Introduction

Achromobactin is a siderophore produced by various bacteria to scavenge ferric iron (Fe³⁺)

from the environment. Siderophores are high-affinity iron-chelating compounds that play a

crucial role in microbial survival and virulence, making them potential targets for novel

therapeutic strategies. The Chrome Azurol S (CAS) assay is a universal, colorimetric, and rapid

method for detecting and quantifying siderophore production, independent of their specific

chemical structure.[1][2] This application note provides a detailed protocol for the detection and

quantification of Achromobactin using the CAS assay.

Principle of the CAS Assay

The CAS assay operates on the principle of iron competition.[3] The assay reagent is a ternary

complex formed between the dye Chrome Azurol S, ferric iron (Fe³⁺), and a cationic detergent

such as hexadecyltrimethylammonium bromide (HDTMA).[4][5] This complex is intensely blue.

When a sample containing a siderophore like Achromobactin is introduced, the siderophore—

possessing a higher affinity for iron—sequesters the Fe³⁺ from the dye complex.[3] This action

releases the free CAS dye, resulting in a visible color change from blue to orange or yellow.[1]

[4] This change can be observed qualitatively as a halo on an agar plate or measured

spectrophotometrically for quantitative analysis.[1][2]
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Caption: The competitive binding of iron by Achromobactin releases the CAS dye, causing a

color change.

Experimental Protocols
It is critical to use high-purity water and acid-washed glassware (e.g., soaked in 6M HCl) to

eliminate trace iron contamination, which can interfere with the assay.[4][6][7]

Preparation of Reagents
Table 1: Composition of CAS Blue Dye Solution
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Component Stock Solution Mixing Instructions

Solution 1
0.06 g Chrome Azurol S in 50

mL ddH₂O
-

Solution 2
0.0027 g FeCl₃·6H₂O in 10 mL

of 10 mM HCl
-

Solution 3
0.073 g HDTMA in 40 mL

ddH₂O
-

Final Blue Dye N/A

Slowly add Solution 2 to

Solution 1, then slowly add this

mixture to Solution 3 with

constant stirring. The resulting

solution should be dark blue.

Autoclave and store in a dark

bottle.[3][4][8]

Table 2: Components for CAS Agar Medium
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Component Amount Notes

Minimal Media 9 (MM9) Salts 100 mL

Prepare 5x stock (15 g

KH₂PO₄, 25 g NaCl, 50 g

NH₄Cl in 500 mL ddH₂O).[4]

PIPES Buffer 32.24 g

Dissolve in 750 mL ddH₂O.

The pH must be adjusted to

~6.0 for PIPES to dissolve,

then adjust the final pH to 6.8.

[4]

Bacto Agar 15 g
Add to the PIPES buffer

solution.

Casamino Acids (10%) 30 mL

Iron must be removed by

extraction with 3% 8-

hydroxyquinoline in chloroform.

Filter sterilize.[4]

Glucose (20%) 10 mL
Autoclave or filter sterilize

separately.[4]

CAS Blue Dye Solution 100 mL
Prepare as described in Table

1.

Protocol 1: Qualitative/Semi-Quantitative CAS Agar Plate
Assay
This method is used for the visual detection of siderophore production by observing a color

change (halo) around a microbial colony.

Methodology:

Prepare CAS Agar: Prepare the PIPES/agar mixture (Table 2) and autoclave. Cool to 50°C in

a water bath.[4]

Add Supplements: Aseptically add the sterile Casamino acids, glucose, and the prepared

CAS Blue Dye Solution to the cooled agar. Mix gently but thoroughly to avoid bubbles.[4][7]
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The final ratio should be 1 part Blue Dye to 9 parts agar medium.[3]

Pour Plates: Pour the CAS agar into sterile petri dishes and allow them to solidify.

Inoculation: Spot-inoculate 10 µL of bacterial culture (e.g., grown in iron-limited broth) onto

the center of the CAS agar plates.[6][7]

Incubation: Incubate the plates at the optimal growth temperature (e.g., 28-37°C) for 24-72

hours.[3][7]

Observation: Siderophore production is indicated by the formation of an orange, yellow, or

purple halo around the colony against the blue background of the agar.[8][9]

Semi-Quantification: The Siderophore Production Index (SPI) can be calculated by

measuring the diameter of the halo and the colony.[6]

SPI = (Halo Diameter - Colony Diameter) / Colony Diameter

Overlay CAS (O-CAS) Assay Modification: Some bacteria may be inhibited by the HDTMA in

the CAS agar.[4] The O-CAS method avoids this by first growing the microorganism on its

optimal medium, then overlaying it with a soft CAS agar.[4][9][10]

Protocol 2: Quantitative Liquid CAS Assay
This protocol allows for the spectrophotometric quantification of siderophores in liquid culture

supernatants.

Methodology:

Culture Preparation: Grow the bacterial strain in a suitable iron-limited liquid medium to

induce Achromobactin production.

Sample Collection: Centrifuge the culture at high speed (e.g., 11,000 x g for 15 min) to pellet

the cells.[11] Collect the cell-free supernatant for analysis.

Assay Reaction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/pdf/Application_of_Chrome_Azurol_S_CAS_Assay_for_Bacillibactin_Detection_and_Quantification.pdf
https://www.protocols.io/view/siderophore-detection-assay-g9vybz67x.pdf
https://www.protocols.io/view/siderophore-detection-assay-kqdg3184el25/v1
https://www.benchchem.com/pdf/Application_of_Chrome_Azurol_S_CAS_Assay_for_Bacillibactin_Detection_and_Quantification.pdf
https://www.protocols.io/view/siderophore-detection-assay-kqdg3184el25/v1
https://scispace.com/pdf/siderophores-detection-by-using-blue-agar-cas-assay-methods-19adwcqrj9.pdf
https://pubmed.ncbi.nlm.nih.gov/17507108/
https://www.protocols.io/view/siderophore-detection-assay-g9vybz67x.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3577196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3577196/
https://pubmed.ncbi.nlm.nih.gov/17507108/
https://m.youtube.com/watch?v=Z4W_LwOAp1o
https://www.benchchem.com/product/b1264253?utm_src=pdf-body
https://academicjournals.org/article/article1380377961_Hu%20%20and%20%20Xu.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a microplate well or cuvette, mix 100 µL of the cell-free supernatant with 100 µL of the

CAS Blue Dye Solution (prepared as in Table 1).[3]

Prepare a reference sample (Ar) by mixing 100 µL of sterile, uninoculated growth medium

with 100 µL of the CAS Blue Dye Solution.[3]

Incubation: Incubate the mixture at room temperature for a period ranging from 20 minutes to

a few hours to allow the color change to stabilize.[3]

Spectrophotometry: Measure the absorbance of the sample (As) and the reference (Ar) at

630 nm.[3][12][13]

Calculation: The quantity of siderophore is calculated as a percentage of siderophore units

relative to the uninoculated control.

% Siderophore Units = [ (Ar - As) / Ar ] x 100
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Caption: Experimental workflows for qualitative (plate) and quantitative (liquid) CAS assays.

Data Presentation and Interpretation
Quantitative results from the liquid CAS assay provide a robust measure of siderophore

production. The data can be presented to compare production across different strains, growth

conditions, or time points.

Table 3: Representative Quantitative Data for Siderophore Production

(Note: These values are illustrative. Actual results will vary based on the bacterial strain,

specific culture conditions, and incubation time.)
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Bacterial Strain Carbon Source Incubation Time (h)
% Siderophore
Units (at A₆₃₀)

Pseudomonas

chlororaphis
Glucose (5 mM) 48 65.2 ± 4.5

Pseudomonas

chlororaphis
Succinate (5 mM) 48 78.9 ± 5.1

Nocardioides simplex Glucose (5 mM) 72 55.4 ± 3.8

Negative Control (e.g.,

non-producer)
Glucose (5 mM) 48 < 5.0

Data adapted from optimization studies on various siderophore-producing bacteria.[14]

Key Considerations and Troubleshooting
pH Sensitivity: The color of the CAS-Fe complex is pH-dependent. Ensure the pH of the final

medium is correctly adjusted (typically to 6.8) to avoid false results.[4]

Iron Contamination: The assay is highly sensitive to trace iron. All glassware must be

meticulously cleaned, and high-purity reagents should be used.[6][7]

HDTMA Toxicity: HDTMA can be toxic to some microorganisms, particularly Gram-positive

bacteria and fungi.[4] If growth is inhibited, the O-CAS assay is a recommended alternative.

[4][9]

Controls: Always include a positive control (a known siderophore producer) and a negative

control (a non-producing strain or sterile medium) to validate the assay's performance.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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